molecular formula C8H3BrN2 B1280451 4-Bromophthalonitrile CAS No. 70484-01-4

4-Bromophthalonitrile

Cat. No. B1280451
CAS RN: 70484-01-4
M. Wt: 207.03 g/mol
InChI Key: ARAONWRSVQOHIT-UHFFFAOYSA-N
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Description

4-Bromophthalonitrile is a chemical compound that serves as a precursor for the synthesis of various heterocyclic systems and phthalocyanines. It is characterized by the presence of a bromine atom and a nitrile group attached to a phthalonitrile structure. This compound is of particular interest due to its reactivity and the potential for creating a wide range of substituted phthalonitriles and heterocyclic compounds .

Synthesis Analysis

The synthesis of 4-Bromophthalonitrile can be achieved through multiple steps starting from phthalic anhydride. The process involves bromination, dehydration, amination, nitration, ammoniation, and a second dehydration, resulting in a total yield of over 10%. The synthesis pathway is significant as it allows for the formation of 4-Bromophthalonitrile, which is a versatile intermediate for further chemical transformations .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Bromophthalonitrile has been studied using various spectroscopic methods and X-ray single-crystal analysis. For instance, a compound with a similar phthalonitrile structure has been characterized, revealing two planar groups with a significant dihedral angle between them. This structural information is crucial for understanding the reactivity and interaction of 4-Bromophthalonitrile with other molecules .

Chemical Reactions Analysis

4-Bromophthalonitrile exhibits high reactivity, particularly in aromatic nucleophilic substitution reactions. This reactivity allows for the sequential substitution of the bromine atom and other functional groups, leading to the formation of novel heterocyclic systems. Such reactions have been explored with various nucleophiles, including aromatic and heterocyclic N- and O-nucleophiles, in the presence of bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromophthalonitrile and its derivatives are influenced by the molecular structure and substituents. Kinetic studies have shown that the synthesis of 4-Bromophthalonitrile via oxidative ammonolysis follows half-order kinetics and is not dependent on the concentrations of oxygen and ammonia. The spectral properties of the compounds derived from 4-Bromophthalonitrile have been investigated, providing insights into their electronic structures and potential applications .

Scientific Research Applications

  • Oxidative Ammonolysis

    • Scientific Field: General Chemistry
    • Application Summary: 4-Bromophthalonitrile is synthesized through the oxidative ammonolysis of 4-bromo-o-xylene .
    • Methods and Procedures: The process involves the use of a V-Sb-Bi-Zr/γ-Al2O3 catalyst. The reaction proceeds successively through 4-bromo-o-tolunitrile . The process with recirculation results in decreased number of by-products and increased selectivity in 4-bromophthalonitrile .
    • Results and Outcomes: The process gives 74.82 mol % of 4-bromophthalonitrile at a high conversion of the starting xylene in a one-cycle process. The process with recirculation increases the selectivity in 4-bromophthalonitrile up to 95.42–96.58% .
  • Organic Photovoltaics

    • Scientific Field: Organic Chemistry
    • Application Summary: Brominated and iodinated phthalonitriles, including 4-Bromophthalonitrile, are incorporated into boron subphthalocyanines for characterization and potential use as organic photovoltaics .
  • Metal Phthalocyanines

    • Scientific Field: Inorganic Chemistry
    • Application Summary: 4-Bromophthalonitrile is used in the synthesis of metal phthalocyanines .
  • Synthesis of Anthraquinone-Substituted Nitriles

    • Scientific Field: Organic Chemistry
    • Application Summary: 4-Bromophthalonitrile is used in the synthesis of anthraquinone-substituted nitriles .
    • Methods and Procedures: The synthesis involves nucleophilic substitution of bromine in 4-bromophthalonitrile with anthraquinone dyes in DMF in the presence of potassium carbonate .
    • Results and Outcomes: The reaction results in the formation of anthraquinone-substituted nitriles .
  • Synthesis of Boron Subphthalocyanines

    • Scientific Field: Inorganic Chemistry
    • Application Summary: 4-Bromophthalonitrile is used in the synthesis of boron subphthalocyanines .
    • Methods and Procedures: The synthesis involves the incorporation of brominated and iodinated phthalonitriles, including 4-Bromophthalonitrile, into boron subphthalocyanines .
    • Results and Outcomes: The specific results and outcomes for this application are not detailed in the source .
  • Synthesis of Cobalt Phthalocyanines Containing Anthraquinone Dye Fragments

    • Scientific Field: Inorganic Chemistry
    • Application Summary: 4-Bromophthalonitrile is used in the synthesis of cobalt phthalocyanines containing anthraquinone dye fragments .
    • Methods and Procedures: The synthesis involves nucleophilic substitution of bromine in 4-bromophthalonitrile with anthraquinone dyes in DMF in the presence of potassium carbonate .
    • Results and Outcomes: The reaction results in the formation of cobalt phthalocyanines containing anthraquinone dye fragments .
  • Oxidative Ammonolysis of 4-Bromo-o-Xylene

    • Scientific Field: General Chemistry
    • Application Summary: 4-Bromophthalonitrile is synthesized through the oxidative ammonolysis of 4-bromo-o-xylene .
    • Methods and Procedures: The process involves the use of a V-Sb-Bi-Zr/γ-Al2O3 catalyst. The reaction proceeds successively through 4-bromo-o-tolunitrile . The process with recirculation results in decreased number of by-products and increased selectivity in 4-bromophthalonitrile .
    • Results and Outcomes: The process gives 74.82 mol % of 4-bromophthalonitrile at a high conversion of the starting xylene in a one-cycle process. The process with recirculation increases the selectivity in 4-bromophthalonitrile up to 95.42–96.58% .

properties

IUPAC Name

4-bromobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAONWRSVQOHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463356
Record name 4-bromophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophthalonitrile

CAS RN

70484-01-4
Record name 4-bromophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromophthalonitrile
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Synthesis routes and methods

Procedure details

Compound 4 (24 g, 0.17 mol) was suspended in a stirring solution of 100 ml HBr (48%) and 100 ml of H2O cooled to −10° C. Sodium nitrite (14 g, 0.20 mol) was dissolved in ice water and added dropwise to the solution of 4-aminophthalonitrile. The exothermic reaction was carefully monitored and kept under 0° C. After 2 hours of stirring, the solution was added dropwise to a solution of Cu(I)Br (27 g, 0.18 mol) in 100 ml of HBr (48%) at −3° C. and stirred at 0° C. for 2 hours. To minimize foaming as well as increase the yield, methylene chloride was added to the solution and the reaction was allowed to proceed overnight for at least 24 hours. The organic layer was removed, and the aqueous layer was also extracted with toluene. The combined organic layers were washed with water, Na2S2O3 (saturated aqueous solution), water, brine, water, dried over MgSO4 and evaporated under reduced pressure. 25 g of an orange product were collected (73%). 1H NMR (CDCl3) δ: 7.99 (d, 1H), 7.94-7.91 (dd, 1H), 7.72-7.70 (d, 1H).6 13C{1H}NMR (CDCl3) 136.68, 136.42, 134.44, 128.19, 117.39, 114.76, 114.65, 114.04 ppm.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
14 g
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reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Cu(I)Br
Quantity
27 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
GA Bagirzade - Russian Journal of General Chemistry, 2010 - Springer
… substitution in halogen-phthalonitriles, including 4-bromophthalonitrile [2]. Furthermore, 4-bromophthalonitrile is the starting material for the preparation of 4,4-[2,2-propylene-bis- …
Number of citations: 9 link.springer.com
VP Kulinich, GP Shaposhnikov… - …, 2010 - macroheterocycles.isuct.ru
… Using the reactions of nucleophilic substitution of bromine in 4-bromophthalonitrile for mono- and disulfonaphthyloxy groups the corresponding substituted phthalonitriles were …
Number of citations: 28 macroheterocycles.isuct.ru
DS Terekhov - 1998 - library-archives.canada.ca
Six new halogen substituted phthalonitriles were synthesized and characterized including 4, 5-diiodophthalonitrile (117a) and 3, 4-diiodophthalonitrile (117b), the first of a 3, 4-…
Number of citations: 1 library-archives.canada.ca
CC Leznoff, Z Li, H Isago, AM D'Ascanio… - … of Porphyrins and …, 1999 - Wiley Online Library
… at 7.9 ppm (proton at C6) and a doublet at 7.7 ppm with a small splitting from the meta coupling with the C3 proton which corresponded to the proton at C5 of 4bromophthalonitrile (11). …
Number of citations: 60 onlinelibrary.wiley.com
GA Bagirzade - Russian Journal of General Chemistry, 2013 - Springer
… Thus, analysis of variation of the selectivity of the reaction products (Si) as a dependence on the α suggests that 4-bromophthalonitrile is subjected to secondary transformations in the …
Number of citations: 4 link.springer.com
GA Bagirzade, DB Tagiev - Russian Journal of General Chemistry, 2014 - Springer
… procedure for synthesis of 4-bromophthalonitrile by oxidative … 4-Bromophthalonitrile was prepared in yields of up to 62% at … studied the synthesis of 4bromophthalonitrile by vapor-phase …
Number of citations: 3 link.springer.com
J Yang - 2006 - doras.dcu.ie
… The one-step bromination to prepare 4-bromophthalonitrile was reported to produce a mixture … to dibromoisocyanuric acid could give single product: 4bromophthalonitrile in 3 3% yield. …
Number of citations: 5 doras.dcu.ie
LKW Wassink - 2019 - search.proquest.com
… The PA transformation to make 4-bromophthalonitrile has been previously reported21 starting with 4-bromophthalimide, however at the time of the experimental work reported in this …
Number of citations: 1 search.proquest.com
TA Rumyantseva, AA Alekseeva… - Russian Journal of …, 2020 - Springer
… 4-bromophthalonitrile (1) [3], Acid Violet 43 (2), and alizarin (3) [4]. Nitriles 4 and 5 containing anthraquinone chromophores were prepared by reacting 4-bromophthalonitrile (1) with …
Number of citations: 2 link.springer.com
GA Bagirzade - Russian Journal of General Chemistry, 2010 - Springer
… It was shown that 4-bromophthalimide formation at high concentration of ammonia occurs through hydrolysis of 4-bromophthalonitrile; carbon dioxide forms by oxidation of 4-bromo-о-…
Number of citations: 8 link.springer.com

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